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Compound of Interest

Compound Name: 2,6-Diaminopyridine

Cat. No.: B056273

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,6-
diaminopyridine, a crucial building block in medicinal chemistry and materials science. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics, offering a foundational dataset for its identification,
characterization, and application in research and development.

Spectroscopic Data Summary

The empirical formula for 2,6-diaminopyridine is CsH7Ns, with a molecular weight of 109.13
g/mol .[1] The spectroscopic data presented below has been compiled from various spectral
databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 2,6-diaminopyridine in
solution. The spectra are typically recorded in deuterated solvents such as DMSO-de or
acetone.

H NMR (Proton NMR) Data
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Chemical Shift (d)

Proton Assignment Multiplicity Solvent
ppm

H-3, H-5 ~5.8-6.0 Doublet DMSO-ds

H-4 ~7.1-73 Triplet DMSO-de

-NH:z ~5.4 Broad Singlet DMSO-ds

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

13C NMR (Carbon-13 NMR) Data

Carbon Assignment Chemical Shift () ppm Solvent

C-2,C-6 ~159 - 161 DMSO-ds
C-4 ~138 - 140 DMSO-de
C-3,C-5 ~95 - 97 DMSO-de

Note: The signals for C-2 and C-6, as well as C-3 and C-5, are equivalent due to the molecule's
symmetry.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in 2,6-
diaminopyridine. The solid-state spectrum is typically obtained using a KBr pellet or as a Nujol

mull.
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Wavenumber (cm~?)

Vibrational Mode

Intensity

3450 - 3300

N-H Stretch (asymmetric &

Strong, Broad

symmetric)
3200 - 3100 Aromatic C-H Stretch Medium
1640 - 1580 C=C and C=N Ring Stretching Strong
1480 - 1440 N-H Bend (scissoring) Medium
850 - 750 C-H Out-of-plane Bend Strong

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) is commonly used to determine the molecular

weight and fragmentation pattern of 2,6-diaminopyridine.

m/z (Mass-to-Charge Ratio) Assignment Relative Abundance
109 [M]* (Molecular lon) High

82 [M - HCN]* Moderate

81 [M-H-HCNJ]* Moderate

55 CaHs* Low

39 CsHs* Moderate

The molecular ion peak at m/z 109 confirms the molecular weight of 2,6-diaminopyridine.[2][3]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument parameters and sample preparation may require optimization based on the specific

equipment and sample characteristics.

NMR Spectroscopy (*H and *3C)

Sample Preparation:
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» Weigh approximately 5-10 mg of 2,6-diaminopyridine.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.qg.,
DMSO-ds, CDCIs, or Acetone-de) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if
necessary.

 If an internal standard is required, a small amount of tetramethylsilane (TMS) can be added
(6 =0.00 ppm).

Instrumental Parameters (General):
e Spectrometer: A 300-500 MHz NMR spectrometer.
e 'HNMR:
o Pulse sequence: Standard single-pulse experiment.
o Number of scans: 8-16.
o Relaxation delay: 1-5 seconds.
o Spectral width: -2 to 12 ppm.
e 13C NMR:
o Pulse sequence: Proton-decoupled pulse experiment.
o Number of scans: 128-1024 (or more, as 13C has a low natural abundance).
o Relaxation delay: 2-10 seconds.
o Spectral width: 0 to 200 ppm.
Data Processing:

o Apply Fourier transformation to the acquired Free Induction Decay (FID).

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b056273?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056273?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak or the internal standard
(TMS).

Integrate the peaks in the *H NMR spectrum.

Perform peak picking to identify the chemical shifts in both *H and 13C spectra.

Infrared (IR) Spectroscopy (FT-IR)

Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of 2,6-diaminopyridine with approximately 100-200 mg of
dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

e Place a portion of the powder into a pellet-forming die.

o Apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

Sample Preparation (Thin Solid Film):

» Dissolve a small amount of 2,6-diaminopyridine in a volatile organic solvent (e.g.,
methylene chloride or acetone).

e Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

» Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.[4]
Instrumental Parameters:

o Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

e Scan Range: 4000-400 cm~1.

¢ Resolution: 4 cmm1.
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e Number of Scans: 16-32.

e Background: A background spectrum of the empty sample compartment (or a clean salt
plate) should be collected before running the sample spectrum.

Data Processing:

e The instrument software will automatically ratio the sample spectrum against the background
spectrum to produce the final absorbance or transmittance spectrum.

o Perform peak picking to identify the wavenumbers of the absorption bands.

Mass Spectrometry (EI-MS)

Sample Introduction:

» For volatile solids, a direct insertion probe (DIP) can be used. A small amount of the sample
is placed in a capillary tube at the end of the probe.

e The probe is inserted into the high-vacuum source of the mass spectrometer, and the
sample is gently heated to promote vaporization.

Instrumental Parameters:

lonization Method: Electron lonization (El).[5]

Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns).[6]

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

Mass Range: Typically scanned from m/z 35 to 300.

Source Temperature: 150-250 °C.
Data Processing:

e The instrument software will generate a mass spectrum, which is a plot of relative ion
abundance versus m/z.
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« |dentify the molecular ion peak ([M]*).
e Analyze the fragmentation pattern to identify characteristic fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2,6-diaminopyridine.
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Caption: Workflow for Spectroscopic Analysis of 2,6-Diaminopyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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